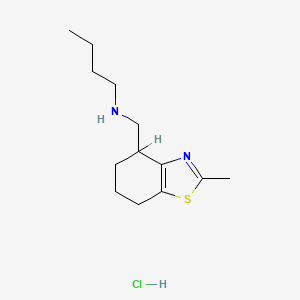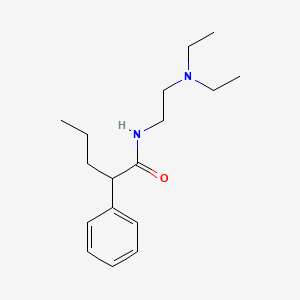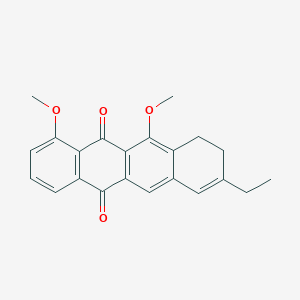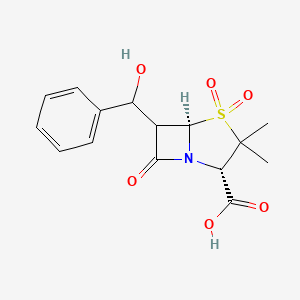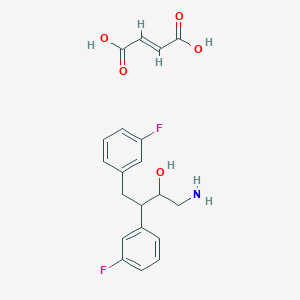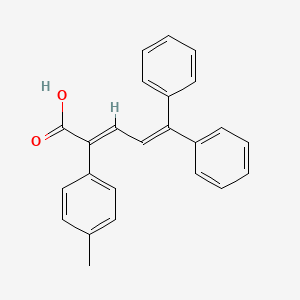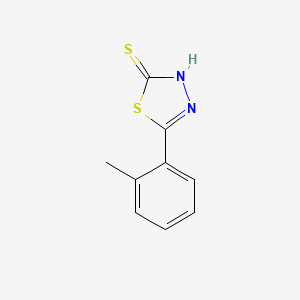
5-(2-Methylphenyl)-1,3,4-thiadiazole-2(3h)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methylphenyl)-1,3,4-thiadiazole-2(3H)-thione is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2-methylphenyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzenamine with carbon disulfide and hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
5-(2-Methylphenyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
科学研究应用
5-(2-Methylphenyl)-1,3,4-thiadiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.
作用机制
The mechanism of action of 5-(2-Methylphenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione
- 5-(4-Methylphenyl)-1,3,4-thiadiazole-2(3H)-thione
- 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione
Uniqueness
5-(2-Methylphenyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
属性
CAS 编号 |
76779-96-9 |
|---|---|
分子式 |
C9H8N2S2 |
分子量 |
208.3 g/mol |
IUPAC 名称 |
5-(2-methylphenyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C9H8N2S2/c1-6-4-2-3-5-7(6)8-10-11-9(12)13-8/h2-5H,1H3,(H,11,12) |
InChI 键 |
XCEAATBVFYNDLR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=NNC(=S)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
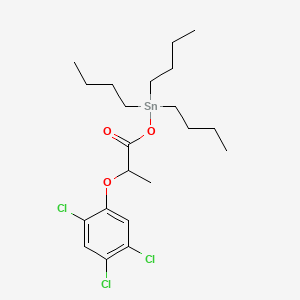
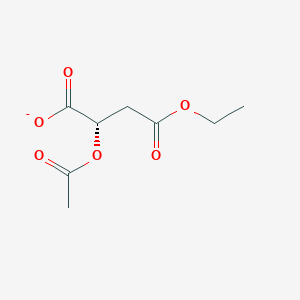
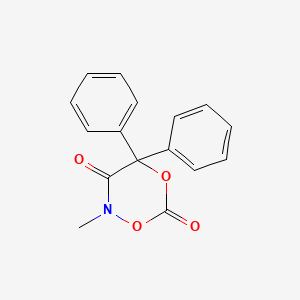
![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)

